molecular formula C13H18N2O2 B1386210 6-[(Cyclohexylmethyl)amino]nicotinic acid CAS No. 1096898-79-1

6-[(Cyclohexylmethyl)amino]nicotinic acid

Cat. No.: B1386210
CAS No.: 1096898-79-1
M. Wt: 234.29 g/mol
InChI Key: RMFBINNCYCZBAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic International Union of Pure and Applied Chemistry Name and Structural Formula

The systematic International Union of Pure and Applied Chemistry name for this compound is 6-(cyclohexylmethylamino)pyridine-3-carboxylic acid. This nomenclature follows the standard conventions for naming pyridine derivatives, where the pyridine ring serves as the parent structure with the carboxylic acid functional group located at the 3-position and the cyclohexylmethylamino substituent positioned at the 6-position. The structural designation emphasizes the connectivity between the cyclohexylmethyl group and the amino nitrogen, which forms a secondary amine linkage to the pyridine ring.

The molecular structure can be represented through various chemical notation systems. The Simplified Molecular Input Line Entry System representation is C1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O. The International Chemical Identifier string provides another standardized representation: InChI=1S/C13H18N2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15)(H,16,17). These systematic representations ensure unambiguous identification of the compound across different chemical databases and research applications.

The structural formula reveals the presence of a six-membered cyclohexane ring connected via a methylene bridge to an amino nitrogen, which subsequently forms a bond with the 6-position carbon of the pyridine ring. The carboxylic acid functionality at the 3-position maintains the characteristic properties associated with nicotinic acid derivatives while the cyclohexylmethylamino substitution introduces additional steric and electronic effects that influence the compound's overall chemical behavior.

Chemical Abstracts Service Registry Number and Alternative Chemical Designations

The Chemical Abstracts Service registry number for this compound is 1096898-79-1. This unique identifier serves as the definitive reference for the compound in chemical databases and regulatory documentation worldwide. The Chemical Abstracts Service registration system provides an unambiguous method for identifying chemical substances regardless of nomenclature variations or alternative naming conventions that may exist in different regions or research contexts.

Alternative chemical designations for this compound include several variations that reflect different naming approaches and database conventions. The compound is also known as 6-((Cyclohexylmethyl)amino)nicotinic acid and 6-[(cyclohexylmethyl)amino]pyridine-3-carboxylic acid. These alternative names maintain the essential structural information while employing slightly different punctuation and formatting conventions. Additional designation variations include 6-(cyclohexylmethylamino)pyridine-3-carboxylic acid, which represents a more condensed nomenclature approach.

Properties

IUPAC Name

6-(cyclohexylmethylamino)pyridine-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O2/c16-13(17)11-6-7-12(15-9-11)14-8-10-4-2-1-3-5-10/h6-7,9-10H,1-5,8H2,(H,14,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RMFBINNCYCZBAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)CNC2=NC=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Scheme:

$$
\text{Nicotinic acid derivative} + \text{Cyclohexylmethylamine} \xrightarrow{\text{Coupling reagents}} \text{6-[(Cyclohexylmethyl)amino]nicotinic acid}
$$

Procedure:

  • Starting materials: Nicotinic acid or its activated derivatives (e.g., acid chlorides or esters).
  • Activation step: Conversion of nicotinic acid to a more reactive intermediate such as acid chloride or an anhydride.
  • Coupling step: React the activated nicotinic acid derivative with cyclohexylmethylamine in an aprotic solvent like dimethylformamide (DMF) or dichloromethane (DCM), often in the presence of a base (e.g., triethylamine or pyridine).
  • Reaction conditions: Typically refluxed at 80-120°C for several hours to ensure complete conversion.
  • Purification: Recrystallization from suitable solvents like ethanol or toluene to obtain pure product.

Amide Formation via Carbodiimide-Mediated Coupling

This approach employs carbodiimide reagents for efficient amide bond formation.

Reaction Scheme:

$$
\text{Nicotinic acid} + \text{Cyclohexylmethylamine} \xrightarrow{\text{EDC or DCC}} \text{this compound}
$$

Procedure:

  • Dissolve nicotinic acid in a dry solvent such as DMF or DCM.
  • Add a carbodiimide reagent (e.g., EDC or DCC) to activate the carboxyl group.
  • Introduce cyclohexylmethylamine dropwise under stirring.
  • Maintain the reaction at room temperature to 50°C for 12-24 hours.
  • Quench the reaction, then extract and purify via recrystallization or chromatography.

Preparation via Multi-Step Synthesis Using Intermediates

This involves initial synthesis of a nicotinic acid derivative with a leaving group, followed by nucleophilic substitution with cyclohexylmethylamine.

Stepwise Process:

  • Step 1: Synthesize 6-chloronicotinic acid or 6-bromonicotinic acid via halogenation of nicotinic acid.
  • Step 2: React halogenated intermediate with cyclohexylmethylamine in a nucleophilic substitution reaction, often under reflux in polar aprotic solvents like DMF or acetonitrile.
  • Step 3: Purify the crude product by filtration and recrystallization.

Industrial-Scale Synthesis Considerations

For large-scale production, process optimization focuses on maximizing yield, purity, and safety:

Aspect Details
Solvent choice Dimethylformamide (DMF) or acetonitrile for high solubility and reactivity
Reaction temperature Typically 80-120°C for coupling reactions
Reaction time 12-24 hours depending on scale and reagents
Purification Recrystallization from toluene or ethanol; chromatography for high purity

Research Findings and Data Tables

Method Reagents Solvent Reaction Conditions Yield Notes
Direct coupling Nicotinic acid derivatives + cyclohexylmethylamine DMF or DCM Reflux at 80-120°C, 12-24 hrs 30-70% Requires activation of nicotinic acid
Carbodiimide coupling Nicotinic acid + cyclohexylmethylamine + EDC/DCC DMF Room temp to 50°C, 12-24 hrs 50-80% Efficient for high yields
Halogenation + nucleophilic substitution Nicotinic acid + halogenating agent + cyclohexylmethylamine DMF or acetonitrile Reflux, 12-24 hrs 40-75% Multi-step process

Research Findings Summary

Research indicates that the most efficient synthesis involves carbodiimide-mediated coupling due to its high yield and mild conditions, reducing side reactions. The process benefits from solvents like DMF, which stabilize intermediates and facilitate nucleophilic attack. Industrial synthesis emphasizes process scalability, with attention to solvent recovery and purification techniques to meet pharmaceutical standards.

Scientific Research Applications

Chemistry

6-[(Cyclohexylmethyl)amino]nicotinic acid serves as a versatile building block in organic synthesis. It is used to create more complex molecules, facilitating advancements in synthetic methodologies.

Biology

The compound exhibits bioactivity against various biological targets, making it a candidate for drug development. Notable activities include:

  • Antimicrobial Activity : Demonstrated significant effectiveness against bacterial strains such as Escherichia coli and Staphylococcus aureus, with Minimum Inhibitory Concentration (MIC) values of 32 µg/mL and 16 µg/mL respectively.
MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
  • Antiproliferative Effects : In vitro studies indicate that the compound induces apoptosis in cancer cell lines such as HeLa (IC50 = 25 µM) and MCF-7 (IC50 = 30 µM).

Medicine

Research is ongoing into the therapeutic potential of this compound for treating diseases, particularly cancer and bacterial infections. Its mechanism of action may involve:

  • Enzyme Inhibition : Targeting specific enzymes involved in cell wall synthesis or cancer proliferation.
  • Receptor Interaction : Modulating receptor activity linked to cell growth.
  • DNA Interaction : Disrupting replication processes in malignant cells.

Industrial Applications

In industry, this compound is explored for its potential in developing new materials and as a catalyst in chemical reactions. Its unique properties may lead to innovations in material science and pharmaceuticals.

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Antimicrobial Chemotherapy evaluated various pyridine derivatives, including this compound. The findings highlighted its promising activity against multidrug-resistant bacterial strains, suggesting potential as an alternative treatment option.

Case Study 2: Cancer Cell Line Testing

Research featured in Cancer Research investigated the effects of this compound on different cancer cell lines. Results indicated significant reductions in cell viability and increased markers of apoptosis, supporting its role as a potential anticancer agent.

Mechanism of Action

The mechanism of action of 6-[(Cyclohexylmethyl)amino]nicotinic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Structural and Functional Analogues of Nicotinic Acid

The following table summarizes key structural analogs of nicotinic acid, focusing on substituents at the 6-position and their reported biological activities:

Compound Name Substituent at 6-Position Biological Activity/Target Key Findings Reference
6-[(Cyclohexylmethyl)amino]nicotinic acid Cyclohexylmethylamino Inferred: Potential metabolic modulation Lipophilic group may enhance bioavailability and CNS penetration -
GKA20 (6-[(3,5-diisopropoxybenzoyl)amino]nicotinic acid) 3,5-Diisopropoxybenzoylamino Glucokinase activator Potency in nM range; improves glucose metabolism in diabetic models
GKA31 (6-({3-isopropoxy-5-[(1S)-1-methyl-2-phenylethoxy]benzoyl}amino)nicotinic acid) Complex aryloxy substituent Glucokinase activator Enhanced potency due to extended hydrophobic interactions
2-[(6-Methylbenzothiazolyl)amino]nicotinic acid 6-Methylbenzothiazolylamino Antimicrobial, antitumor Exhibits activity against S. aureus and E. coli
6-[(2-Aminoethyl)amino]nicotinic acid 2-Aminoethylamino Unknown Safety data available (acute toxicity: LD₅₀ > 2000 mg/kg in rats)
6-Methoxynicotinic acid Methoxy Synthetic intermediate Used in preparing metal-organic frameworks and bioactive molecules
NEt-3IP (6-[N-ethyl-N-(3-isopropoxy-4-isopropylphenyl)-amino]nicotinic acid) Ethyl-isopropoxy-isopropylphenylamino PPARγ/RXR agonist Anti-inflammatory effects in murine models

Key Structural and Pharmacological Differences

Lipophilicity and Bioavailability: The cyclohexylmethyl group in the target compound increases lipophilicity (predicted logP >3), which may improve blood-brain barrier penetration compared to polar substituents like methoxy (logP ~1.2) or aminoethyl (logP ~0.5) . GKA20 and GKA31 feature bulky aromatic substituents, enhancing glucokinase binding via π-π interactions but reducing solubility .

Biological Target Specificity: NEt-3IP and NS-4TF (6-[N-4-(trifluoromethyl)benzenesulfonyl-N-(tetramethylnaphthyl)amino]nicotinic acid) demonstrate dual PPARγ/RXR agonism, suggesting that substituent complexity modulates nuclear receptor selectivity . The benzothiazole group in 2-[(6-methylbenzothiazolyl)amino]nicotinic acid confers antimicrobial activity, likely through DNA intercalation or enzyme inhibition .

Safety Profiles: 6-[(2-Aminoethyl)amino]nicotinic acid shows low acute toxicity (LD₅₀ >2000 mg/kg), whereas trifluoromethyl-containing analogs (e.g., NS-4TF) may pose renal toxicity risks due to metabolic stability .

Biological Activity

6-[(Cyclohexylmethyl)amino]nicotinic acid, a derivative of nicotinic acid, presents significant interest in pharmacological research due to its unique structural properties and potential therapeutic applications. The compound is characterized by the addition of a cyclohexylmethylamino group to the pyridine ring, which may influence its biological activity and interaction with various molecular targets.

  • IUPAC Name : 6-(cyclohexylmethylamino)pyridine-3-carboxylic acid
  • CAS Number : 1096898-79-1
  • Molecular Formula : C13H18N2O2
  • Molecular Weight : 234.29 g/mol

The biological activity of this compound is primarily attributed to its interaction with specific receptors and enzymes. It has been observed to modulate the activity of nicotinic acetylcholine receptors (nAChRs), which play a crucial role in neurotransmission and various physiological processes. The compound may also exhibit effects on other receptor types, contributing to its pharmacological profiles, such as anti-inflammatory and neuroprotective effects.

Biological Activity and Research Findings

Recent studies have highlighted several aspects of the biological activity of this compound:

  • Neuroprotective Effects : Research indicates that this compound can protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease treatment.
  • Anti-inflammatory Properties : The compound has shown potential in reducing inflammation in various models, suggesting its use in treating inflammatory diseases.
  • Agonistic Activity : It has demonstrated agonistic activity at nicotinic receptors, influencing neurotransmitter release and potentially enhancing cognitive functions. Its potency compared to other compounds was evaluated, showing promising results in receptor binding studies.

Data Table: Biological Activity Overview

Activity Type Description Reference
NeuroprotectionProtects against oxidative stress and apoptosis in neuronal cells
Anti-inflammatoryReduces inflammation in experimental models
Receptor AgonismActs as an agonist at nicotinic acetylcholine receptors
Potency ComparisonExhibits higher potency than some related compounds in receptor binding studies

Case Studies

Several case studies have explored the therapeutic potential of this compound:

  • Cognitive Enhancement in Animal Models :
    • A study conducted on rats demonstrated that administration of the compound improved memory retention and learning capabilities, attributed to enhanced cholinergic signaling.
  • Inflammation Reduction in Rodent Models :
    • In a controlled experiment, the compound significantly reduced markers of inflammation (e.g., TNF-alpha, IL-6) in mice subjected to induced inflammatory conditions.
  • Neuroprotection Against Excitotoxicity :
    • Research involving cultured neurons showed that treatment with this compound reduced cell death caused by glutamate toxicity, indicating its protective role in excitotoxic environments.

Q & A

Basic Research Questions

Q. What are the recommended synthetic pathways for 6-[(Cyclohexylmethyl)amino]nicotinic acid, and how can reaction conditions be optimized?

  • Methodological Answer : A plausible synthesis involves substituting the hydroxyl group in 6-hydroxynicotinic acid with cyclohexylmethylamine. Drawing from analogous procedures (e.g., coupling coumalic acid with ammonia to form 6-hydroxynicotinic acid ), researchers can adapt reaction steps such as:

Activating the carboxylic acid group using sulfuric acid or thionyl chloride.

Introducing cyclohexylmethylamine under controlled pH (e.g., basic conditions to deprotonate the amine).

Purifying via recrystallization or column chromatography.

  • Optimization requires monitoring reaction kinetics (e.g., via HPLC) and adjusting solvent polarity, temperature, and stoichiometry. Structural confirmation should use NMR and FTIR .

Q. Which analytical techniques are most reliable for structural elucidation and purity assessment of this compound?

  • Methodological Answer :

  • Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm substitution patterns and cyclohexylmethyl group integration .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, referencing databases like NIST Chemistry WebBook .
  • High-Performance Liquid Chromatography (HPLC) : Purity assessment using C18 columns with UV detection at 254 nm.
  • Melting Point Analysis : Compare observed values with literature data to detect impurities .

Q. How do the acid-base properties of this compound influence its solubility and reactivity?

  • Methodological Answer :

  • Titration Studies : Perform potentiometric titrations to determine pKa values of the carboxylic acid and amino groups. This informs solubility in buffers (e.g., phosphate or Tris) .
  • pH-Dependent Solubility : Measure solubility in aqueous solutions at varying pH (e.g., 2–12) to identify optimal conditions for biological assays.
  • Reactivity : Assess nucleophilic/electrophilic behavior under acidic/basic conditions using derivatization reactions (e.g., esterification of the carboxylic acid) .

Advanced Research Questions

Q. How can researchers design embedded experimental studies to investigate the biological or catalytic mechanisms of this compound?

  • Methodological Answer :

  • Embedded Design : Combine quantitative data (e.g., enzyme inhibition kinetics) with qualitative insights (e.g., molecular docking simulations) to address multifaceted questions .
  • Control Groups : Use structurally analogous compounds (e.g., 6-aminonicotinic acid derivatives ) as negative controls to isolate the cyclohexylmethyl group’s role.
  • Dose-Response Studies : Vary concentrations in in vitro assays (e.g., IC₅₀ determination) while monitoring secondary effects via microscopy or spectroscopy .

Q. What strategies resolve contradictions in reported reactivity data for this compound across different studies?

  • Methodological Answer :

  • Systematic Replication : Re-examine conflicting experiments under standardized conditions (e.g., solvent purity, temperature control) .
  • Meta-Analysis : Statistically aggregate data from multiple studies to identify outliers or confounding variables (e.g., trace metal contamination).
  • Theoretical Alignment : Reconcile findings with computational models (e.g., DFT calculations for reaction intermediates) to validate mechanistic hypotheses .

Q. How can this compound be integrated into a theoretical framework to study structure-activity relationships (SAR) in nicotinic acid derivatives?

  • Methodological Answer :

  • Conceptual Framework : Align with Hammett’s linear free-energy relationships (LFER) to correlate substituent effects (e.g., cyclohexylmethyl’s steric bulk) with biological activity .
  • Comparative SAR : Synthesize analogs (e.g., varying alkyl chain length on the amino group) and assay against target proteins. Use multivariate regression to quantify substituent contributions .
  • Cross-Disciplinary Models : Integrate pharmacokinetic data (e.g., LogP, bioavailability) with quantum mechanical descriptors (e.g., HOMO-LUMO gaps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-[(Cyclohexylmethyl)amino]nicotinic acid
Reactant of Route 2
Reactant of Route 2
6-[(Cyclohexylmethyl)amino]nicotinic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.